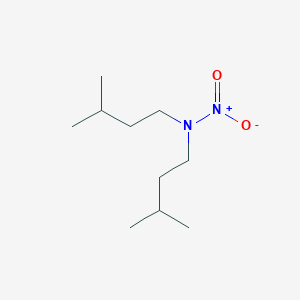

N-Nitrobis(3-methylbutyl)amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H22N2O2 |

|---|---|

Molecular Weight |

202.29 g/mol |

IUPAC Name |

N,N-bis(3-methylbutyl)nitramide |

InChI |

InChI=1S/C10H22N2O2/c1-9(2)5-7-11(12(13)14)8-6-10(3)4/h9-10H,5-8H2,1-4H3 |

InChI Key |

QSWRAWDKYPZPPK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCN(CCC(C)C)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Formation Pathways of N Nitrobis 3 Methylbutyl Amine

Direct Nitration Approaches for Secondary Amines

The direct conversion of secondary amines to their nitramine counterparts is a fundamental synthetic route. This typically involves the reaction of the amine with a potent nitrating agent.

Nitration of Bis(3-methylbutyl)amine Precursors

The direct nitration of bis(3-methylbutyl)amine is a key method for the formation of N-Nitrobis(3-methylbutyl)amine. This process hinges on the selection of appropriate nitrating systems and reaction media.

A common and effective method for the nitration of secondary amines involves the use of a mixture of nitric acid and acetic anhydride (B1165640). cdnsciencepub.comresearchgate.net This combination generates acetyl nitrate (B79036), a powerful nitrating species. wuxibiology.com The reaction of secondary amines with this system can lead to the formation of the corresponding N-nitramine. cdnsciencepub.comresearchgate.net However, the reactivity of the amine plays a crucial role. The ease of nitration is inversely related to the basicity, or proton-attracting ability, of the amine. cdnsciencepub.comresearchgate.net For less reactive amines, the nitric acid/acetic anhydride system alone may be insufficient, necessitating the use of a catalyst. cdnsciencepub.comresearchgate.net

The nitration of aromatic compounds can also be achieved using nitric acid in conjunction with acetic anhydride, sometimes with the addition of zeolites to improve selectivity. thieme-connect.de While not directly applicable to aliphatic amines, this highlights the versatility of the nitric acid/acetic anhydride system in nitration chemistry.

In some cases, alternative nitrating agents are employed. For instance, trifluoroacetyl nitrate, generated from ammonium (B1175870) nitrate and trifluoroacetic anhydride, is another potent nitrating agent. sci-hub.se

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. One such approach involves the use of supercritical carbon dioxide (scCO₂) as a reaction medium. epa.govresearchgate.netat.ua Supercritical CO₂ is non-flammable, has low toxicity, and is abundant, making it an attractive alternative to traditional organic solvents. epa.gov

An efficient and explosion-proof method for the synthesis of N,N-dialkylnitramines has been developed using a mixture of nitric acid and acetic anhydride in the presence of a catalyst like zinc chloride (ZnCl₂) in liquid or supercritical CO₂. epa.govresearchgate.net This "green" approach has been successfully applied to the synthesis of various nitramines. researchgate.net However, the selectivity of this reaction can be lower compared to other methods and is dependent on the structure of the starting ammonium nitrate salt. researchgate.net The use of dense gases and supercritical fluids like CO₂ in the manufacture of energetic materials is a growing area of research aimed at reducing the environmental impact and improving the safety of these processes. at.ua

Investigations into Reaction Conditions and Yield Optimization

The optimization of reaction conditions is critical for maximizing the yield and purity of the desired nitramine product. Factors such as temperature, reaction time, and the ratio of reactants can significantly influence the outcome of the nitration reaction. icm.edu.plresearchgate.net

For instance, in the nitration of certain heterocyclic compounds, varying the solvent and temperature can lead to different regioisomers. nih.gov While this specific example pertains to aromatic nitration, the underlying principle of solvent and temperature effects on selectivity and yield is broadly applicable.

Statistical methods like the Response Surface Methodology (RSM) are employed to systematically optimize chemical reactions by identifying the ideal settings for various reaction parameters. icm.edu.pl The nitrolysis of hexamine, for example, has been optimized by studying the effects of temperature, addition time, and reactant volumes to maximize the yield of the resulting cyclic nitramine. icm.edu.pl

Table 1: Factors Influencing Direct Nitration of Secondary Amines

| Factor | Influence on Reaction | References |

| Nitrating Agent | Determines the reactivity and potential for side reactions. Common agents include nitric acid/acetic anhydride and trifluoroacetyl nitrate. | cdnsciencepub.com, sci-hub.se, researchgate.net |

| Amine Basicity | Inversely correlated with the ease of nitration. More basic amines are more difficult to nitrate. | cdnsciencepub.com, researchgate.net |

| Catalyst | Can be necessary for less reactive amines. Chlorides are effective catalysts in some systems. | cdnsciencepub.com, google.com, researchgate.net |

| Solvent | Affects reaction rate, selectivity, and environmental impact. Supercritical CO₂ is a green alternative. | epa.gov, researchgate.net, at.ua |

| Temperature | Influences reaction rate and can affect the selectivity and prevalence of side reactions. | icm.edu.pl, nih.gov |

| Reactant Ratio | The molar ratio of amine to nitrating agent can impact yield and product purity. | researchgate.net |

Transformation from N-Nitrosodialkylamines (N-Nitrosation-Oxidation Pathways)

An alternative route to N-nitramines involves a two-step process: the N-nitrosation of the secondary amine followed by the oxidation of the resulting N-nitrosamine.

Mechanistic Studies of Nitrosamine (B1359907) Oxidation to Nitramine

The oxidation of N-nitrosamines to their corresponding N-nitramines is a key transformation in this synthetic pathway. nih.gov This oxidation can be achieved using various oxidizing agents, such as peroxytrifluoroacetic acid or nitric acid, which may operate through different mechanisms. nih.gov For example, peroxytrifluoroacetic acid is believed to oxidize the existing nitroso group, while nitric acid can lead to an exchange of the nitroso group for a nitro group. nih.gov

Electrochemical oxidation has also been investigated as a method for converting N-nitrosamines to N-nitramines. jst.go.jpgoogleapis.comtandfonline.com Studies on the electrochemical oxidation of symmetrical N-nitrosodialkylamines have shown that the corresponding nitramine can be a major product. jst.go.jp The proposed mechanism involves the formation of a radical cation from the nitrosamine, which then reacts with dissolved oxygen. jst.go.jp

The degradation of nitrosamines through processes like UV photolysis or advanced oxidation processes has also been studied mechanistically using quantum mechanical calculations. mdpi.comrsc.org While these studies focus on degradation, they provide insights into the reactivity of the N-N bond in nitrosamines, which is relevant to understanding their oxidation to nitramines. The photolysis of nitramines can also occur through the homolytic cleavage of the N-N bond. acs.org

The formation of N-nitrosamines themselves can occur through various methods, including the reaction of secondary amines with tert-butyl nitrite (B80452) under solvent-free conditions. rsc.org Understanding the formation of the nitrosamine precursor is the first step in this two-step pathway to the nitramine.

Selective Conversion Strategies

The synthesis of N-nitrosamines from secondary amines is a well-established chemical transformation. wikipedia.org These strategies focus on the selective conversion of a secondary amine precursor, in this case, Diisopentylamine, into the corresponding nitrosamine, this compound. The core of this conversion is the reaction between the unprotonated amine and a nitrosating agent. europa.eueuropa.eu Secondary amines are generally the most reactive precursors for forming stable nitrosamines. americanpharmaceuticalreview.comnih.gov

Alternative and often more efficient methods have been developed to avoid the use of strong aqueous acids. One such strategy employs tert-butyl nitrite (TBN) as the nitrosating agent under solvent-free, metal-free, and acid-free conditions. rsc.org This method offers high yields and is compatible with various sensitive functional groups, making it a versatile option for N-nitrosation. rsc.org Another approach involves reacting the secondary amine with nitric oxide (NO) under superatmospheric pressure, which can lead to high yields of the corresponding nitrosamine. google.com

The table below summarizes various selective conversion strategies applicable to the synthesis of this compound from its precursor, Diisopentylamine.

| Nitrosating Agent/System | Precursors | General Conditions | Key Features |

| Sodium Nitrite (NaNO₂) / Mineral Acid | Diisopentylamine, NaNO₂, Acid (e.g., HCl) | Aqueous or mixed organic/aqueous solvent, acidic pH. lhasalimited.org | Traditional method; in situ generation of nitrous acid. lhasalimited.org |

| tert-Butyl Nitrite (TBN) | Diisopentylamine, TBN | Solvent-free, metal-free, acid-free. rsc.org | High yields, mild conditions, broad substrate scope. rsc.org |

| Nitric Oxide (NO) | Diisopentylamine, NO | Superatmospheric pressure, often with a solvent like n-hexane. google.com | High-yield process, economical raw materials. google.com |

| [NO⁺·Crown·H(NO₃)₂⁻] Complex | Diisopentylamine, Crown Ether Complex | Homogeneous solution in dichloromethane. organic-chemistry.org | Mild conditions, efficient source of nitrosonium ions (NO⁺). organic-chemistry.org |

This table presents generalized synthetic strategies for the nitrosation of secondary amines, which are applicable to Diisopentylamine.

Unintended Formation Pathways in Industrial and Environmental Matrices

This compound can be formed unintentionally as a byproduct in various industrial processes and through atmospheric reactions where its precursor, Diisopentylamine, or related compounds are present.

Formation as Byproducts in Amine-Based Carbon Dioxide Capture Systems

Amine-based scrubbing is a leading technology for capturing carbon dioxide (CO₂) from flue gases in power plants and other industrial facilities. fhi.no These systems circulate an aqueous amine solution to absorb CO₂. forcetechnology.com However, a significant concern with this technology is the potential for the formation of harmful byproducts, including N-nitrosamines. fhi.nosepa.org.uk

The formation of nitrosamines in these systems occurs when secondary or tertiary amines in the solvent react with nitrosating agents. ccsnorway.com These agents are primarily generated from nitrogen oxides (NOx), such as nitrogen dioxide (NO₂), which are present in the flue gas entering the absorber unit. forcetechnology.com Secondary amines, like Diisopentylamine, are particularly susceptible to this reaction and can form stable nitrosamines directly. ccsnorway.com The risk of nitrosamine formation is generally considered highest for secondary amines, followed by tertiary and primary amines. ccsnorway.com

The process conditions within the CO₂ capture plant, such as temperature, amine concentration, and the concentration of NOx and oxygen in the flue gas, all influence the rate of nitrosamine formation. forcetechnology.com While primary amines like monoethanolamine (MEA) are widely used, they can degrade into secondary amines, which then form nitrosamines. forcetechnology.com If a solvent containing Diisopentylamine were used, or if it were formed as a degradation product, the formation of this compound would be a significant risk. Although thermal decomposition of some nitrosamines can occur in the high-temperature desorber section of the plant, compounds like N-nitrosodiethanolamine (NDELA) have been shown to be too stable for this to be an effective removal mechanism. nih.gov

The table below outlines the key factors contributing to the unintended formation of nitrosamines in amine-based CO₂ capture systems.

| Factor | Description | Impact on this compound Formation |

| Amine Precursor | Presence of secondary amines (e.g., Diisopentylamine) in the solvent, either as the primary solvent, an additive, or a degradation product. | Direct precursor required for formation. Secondary amines are highly reactive. ccsnorway.com |

| Nitrosating Agents | Nitrogen oxides (NOx) from flue gas dissolve and form nitrosating agents (e.g., N₂O₃) in the aqueous amine solution. | Essential for the nitrosation reaction. Higher NOx concentrations lead to higher nitrosamine formation. forcetechnology.com |

| Process Temperature | Varies between the absorber (lower temperature) and desorber (higher temperature) units. | Formation can occur in the absorber. ccsnorway.com Some nitrosamines may decompose at high desorber temperatures, but many are stable. nih.gov |

| Oxygen (O₂) Concentration | Present in the flue gas. | Can contribute to the oxidative degradation of primary amines to form secondary amine precursors. forcetechnology.com |

| Amine Concentration | The molarity of the amine in the aqueous solvent. | Higher concentrations of the amine precursor can increase the rate of nitrosamine formation. |

This table summarizes general conditions for nitrosamine formation in CO₂ capture plants, applicable to this compound should its precursor be present.

Atmospheric Chemical Reaction Mechanisms Involving Amine Precursors

Amines are emitted into the atmosphere from various sources, including industrial processes, agriculture, and vehicle exhaust. Once in the atmosphere, these amine precursors can undergo chemical transformations that lead to the formation of N-nitrosamines. sepa.org.uk

The atmospheric formation of nitrosamines is a complex process initiated by reactions with photochemically generated radicals, primarily the hydroxyl radical (•OH). sepa.org.uk For a secondary amine like Diisopentylamine, the reaction is thought to proceed via hydrogen abstraction from the N-H bond or an adjacent C-H bond, forming an amino radical. This radical can then react with atmospheric nitrogen oxides (NOx) to yield the corresponding N-nitrosamine. Other atmospheric oxidants, such as the nitrate radical (NO₃•) and ozone (O₃), can also play a role in the initial degradation of amines, contributing to these formation pathways. sepa.org.uk

These reactions can occur in the gas phase or in the aqueous phase within atmospheric aerosols and cloud droplets. The specific pathway and its efficiency depend on numerous factors, including the concentration of the amine precursor and NOx, humidity, and the intensity of solar radiation.

Chemical Reactivity and Mechanistic Investigations of N Nitrobis 3 Methylbutyl Amine

Degradation Mechanisms in Aqueous Systems

The degradation of N-nitramines in aqueous environments can be initiated by various reactive species, primarily through oxidation by hydroxyl radicals and reduction by hydrated electrons. These processes are central to advanced oxidation and reduction processes (AOPs/ARPs) for water treatment.

Hydroxyl Radical Oxidation Pathways

The reaction with hydroxyl radicals (•OH) is a significant pathway for the degradation of N-nitramines in aqueous solutions. The primary mechanism of •OH attack on nitramines involves the abstraction of a hydrogen atom from an alkyl group. electronicsandbooks.com This process leads to the formation of a carbon-centered radical.

For N-Nitrobis(3-methylbutyl)amine, the hydroxyl radical would abstract a hydrogen atom from one of the 3-methylbutyl chains. This initial abstraction can occur at different positions on the alkyl chain, leading to various radical intermediates. These carbon-centered radicals are then expected to undergo further reactions, such as oxidation in the presence of dissolved oxygen, ultimately leading to the breakdown of the parent molecule. Studies on similar nitramines, such as dimethylnitramine (B1206159), have confirmed that hydrogen atom abstraction from the alkyl group is the key step in the hydroxyl radical-mediated degradation. electronicsandbooks.com

Hydrated Electron Reduction Pathways

Hydrated electrons (e_aq⁻) are powerful reducing agents that can also contribute to the degradation of N-nitramines. The reaction between a hydrated electron and a nitramine molecule typically results in the formation of a transient radical anion. electronicsandbooks.com This adduct is formed by the addition of the electron to the nitramine structure.

Kinetic Parameters and Influencing Factors on Degradation Rates

The bimolecular rate constants for the reaction of hydrated electrons with various nitramines are consistently high, approaching diffusion-controlled limits. electronicsandbooks.com This indicates a very rapid reaction. In contrast, the rate constants for hydroxyl radical reactions are generally lower and show more variability depending on the specific structure of the nitramine. electronicsandbooks.com

Factors that can influence the degradation rates include the pH of the solution, the presence of dissolved oxygen, and the concentration of other water constituents that can act as scavengers for the reactive species. For instance, in aerated solutions, the reaction of hydrated electrons with dissolved oxygen can be a dominant competing reaction. nih.gov The pH can affect the speciation of the reactive radicals and the target compound.

Table 1: Bimolecular Rate Constants for the Reaction of Hydrated Electrons and Hydroxyl Radicals with Various Nitramines in Water at Room Temperature electronicsandbooks.com

| Nitramine | Hydrated Electron Rate Constant (k_eaq⁻) (M⁻¹s⁻¹) | Hydroxyl Radical Rate Constant (k•OH) (M⁻¹s⁻¹) |

| Dimethylnitramine | (1.91 ± 0.07) x 10¹⁰ | (5.44 ± 0.20) x 10⁸ |

| Methylethylnitramine | (1.83 ± 0.15) x 10¹⁰ | (7.60 ± 0.43) x 10⁸ |

| Diethylnitramine | (1.76 ± 0.07) x 10¹⁰ | (8.67 ± 0.48) x 10⁸ |

This table presents data for nitramines structurally related to this compound to provide an estimate of its reactivity.

Photochemical Transformation Processes

Photolysis represents another important degradation pathway for N-nitramines, involving the absorption of light and subsequent chemical reactions initiated by the excited state of the molecule.

Radical Generation from Photolysis in Solution

The photolysis of N-nitrodialkylamines in solution proceeds through the homolytic cleavage of the nitrogen-nitrogen (N-N) bond. cdnsciencepub.com This primary photochemical event generates an aminyl radical and nitrogen dioxide (NO₂). cdnsciencepub.com

For this compound, photolysis would yield the bis(3-methylbutyl)aminyl radical and NO₂. The subsequent chemistry is highly dependent on the reaction conditions, particularly the acidity of the medium. In neutral solvents, the aminyl radical is the primary reactive species. cdnsciencepub.com However, in acidic solutions, the aminyl radical can be protonated to form the corresponding aminium radical cation. cdnsciencepub.com

Quantum Yields: The efficiency of the photochemical process is described by the quantum yield (Φ), which is the number of molecules transformed per photon absorbed. The quantum yields for the disappearance of N-nitrodialkylamines have been shown to be greater than unity, indicating that the photolysis initiates short chain reactions. cdnsciencepub.com For example, the quantum yield for the photolysis of N-nitropiperidine in methanol (B129727) was found to be approximately 5 in a neutral solution and increased to 7-8 in an acidic solution. enviro.wiki This suggests that the radicals generated participate in subsequent reactions that consume more of the parent nitramine.

Subsequent Radical Reactions (Hydrogen Abstraction, Addition to Pi-Bonds)

The radicals generated during the photolysis of this compound undergo distinct reactions depending on their nature (aminyl vs. aminium radical).

Hydrogen Abstraction: In neutral solutions, the generated aminyl radical is known to abstract a hydrogen atom from the solvent or another solute molecule. cdnsciencepub.com This is the predominant reaction pathway for aminyl radicals in the absence of acidic conditions. cdnsciencepub.com

Addition to Pi-Bonds: In acidic solutions, the protonated aminyl radical, the aminium radical, exhibits different reactivity. It preferentially undergoes addition to carbon-carbon double bonds (π-bonds) rather than abstracting a hydrogen atom. cdnsciencepub.com The photoaddition of N-nitrodialkylamines to olefins in the presence of oxygen can lead to the formation of 2-dialkylamino-1-nitrate esters. rsc.org However, in the absence of oxygen, complex mixtures of addition products can be formed due to the intricate reactions of nitrogen dioxide in solution. cdnsciencepub.com

Influence of Solvent and Acidity on Photolytic Mechanisms

The photolytic behavior of N-nitroamines is known to be influenced by the surrounding solvent and the acidity of the medium. Generally, the photolysis of N-nitroamines involves the homolytic cleavage of the N-NO2 bond upon absorption of UV radiation. The polarity and protic or aprotic nature of the solvent can affect the stability of the resulting radical intermediates and influence subsequent reaction pathways. Acidity can play a role by potentially protonating the nitro group, which could alter the electronic structure and the energy required for photolysis. However, specific studies detailing these effects on this compound, including quantum yields and the nature of photoproducts in different solvents and pH conditions, are absent from the current body of scientific literature.

Thermal Decomposition Pathways and Reaction Kinetics

The thermal stability and decomposition of N-nitroamines are critical aspects of their chemical profile. Research in this area typically focuses on identifying the temperature at which decomposition begins, the kinetics of the process, and the resulting products.

Gas-Phase Decomposition Studies

Gas-phase decomposition studies of N-nitroamines often involve techniques like pyrolysis coupled with mass spectrometry or gas chromatography to identify decomposition products and elucidate reaction mechanisms. The primary step is often the cleavage of the N-NO2 bond. Kinetic parameters such as activation energy and the pre-exponential factor are crucial for understanding the stability of the compound. For this compound, specific data from such gas-phase studies, including rate constants and Arrhenius parameters, are not available.

Elucidation of Decomposition Products and Intermediates

The identification of decomposition products and transient intermediates is key to constructing a complete thermal decomposition mechanism. For N-nitroamines, decomposition can lead to a variety of smaller molecules, including nitrogen oxides, aldehydes, ketones, and smaller amines, through complex secondary reactions. Without experimental data for this compound, a definitive list of its thermal decomposition products and intermediates cannot be compiled.

Other Significant Chemical Transformations

Beyond photolytic and thermal decomposition, N-nitroamines can potentially undergo other chemical transformations, such as reduction of the nitro group to a nitroso or amino group, or reactions involving the alkyl chains. The specific reactivity of this compound in the presence of various reagents (e.g., reducing agents, oxidizing agents, strong acids or bases) has not been documented in dedicated research articles.

Environmental Fate and Persistence of N Nitrobis 3 Methylbutyl Amine

Aquatic Environmental Behavior and Degradation

Once deposited into aquatic systems, the persistence of N-Nitrobis(3-methylbutyl)amine is determined by its stability in water and its susceptibility to various degradation processes.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. Studies on simple nitramines, such as dimethylnitramine (B1206159) and 2-(nitroamino)-ethanol, have shown that they are resistant to hydrolysis under typical environmental conditions gassnova.no. The lifetime of these nitramines with respect to hydrolysis is greater than one year and is independent of pH in the range of 5 to 9 gassnova.no. This suggests that this compound is likely to be hydrolytically stable in natural water bodies.

In contrast, the stability of some nitrosamines can be pH-dependent. For example, N-nitrosodibutylamine is stable in neutral or alkaline aqueous solutions in the dark but decomposes slowly in acidic solutions nih.gov.

As in the atmosphere, the photolytic behavior of nitramines and nitrosamines differs significantly in aquatic environments. Nitrosamines have been shown to degrade rapidly in aqueous solutions when exposed to sunlight, with half-lives on the order of minutes sintef.no. This rapid photodegradation is due to their absorbance at wavelengths around 340 nm sintef.no. The photodegradation rate of N-nitrosamines in water can be influenced by pH, with lower pH sometimes favoring photolysis oak.go.kr.

Conversely, nitramines are photolytically stable in water sintef.noclimit.no. This resistance to photodegradation means that nitramines are likely to be more persistent in sunlit surface waters than their nitrosamine (B1359907) counterparts climit.no. Therefore, this compound is not expected to undergo significant direct photodegradation in aquatic environments.

The microbial breakdown of chemical compounds is a critical process in their environmental removal. The biodegradability of nitramines has been studied, particularly for cyclic nitramine explosives like RDX and HMX. These studies have shown that biodegradation can occur, often under anaerobic conditions, with some bacteria capable of using nitramines as a source of nitrogen nih.govoup.comscilit.comcdnsciencepub.com. The degradation pathways can involve the reduction of the nitro group or enzymatic cleavage of the molecule nih.gov.

The structure of an amine can significantly influence its biodegradability. For instance, branched alkyl chains can increase resistance to degradation researchgate.net. The structure of this compound, with its two branched 3-methylbutyl groups, may confer a degree of resistance to microbial degradation. However, some aliphatic nitramines have been shown to be biodegradable. For example, the aliphatic nitramine 4-nitro-2,4-diazabutanal (B1242943) can be degraded by Methylobacterium species under aerobic conditions nih.govnih.gov. The presence of hydroxyl groups on nitramines has been observed to be associated with increased biodegradation sintef.no. Given the lack of such functional groups and the branched structure, the biotic degradation of this compound may be a slow process.

Summary of Aquatic Degradation Pathways

| Degradation Process | N-Nitramines (e.g., Dimethylnitramine) | N-Nitrosamines (e.g., N-Nitrosodibutylamine) | Predicted for this compound |

| Hydrolysis | Stable (Lifetime > 1 year) gassnova.no | Slowly decomposes in acid nih.gov | Likely stable |

| Photodegradation | Stable sintef.no | Rapidly degrades in sunlight sintef.no | Likely stable |

| Biodegradation | Can be slow; structure-dependent nih.govresearchgate.net | Varies with structure | Potentially slow due to branched structure |

Soil and Sediment Interactions

Adsorption and Desorption Characteristics

No specific data from laboratory or field studies on the adsorption and desorption characteristics of this compound in soil and sediment were found in the reviewed scientific literature. Parameters such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which are crucial for understanding how a chemical partitions between soil or sediment and water, have not been experimentally determined or modeled for this specific compound. Preliminary studies on other nitrosamines and related compounds have indicated that adsorption to organic-rich soils can occur. researchgate.net

Mobility and Leaching Potential

Direct research on the mobility and leaching potential of this compound in different soil types is not available. The potential for a chemical to move through the soil profile and leach into groundwater is dependent on its adsorption characteristics and persistence. Without this foundational data, it is not possible to provide a scientifically-grounded assessment of its mobility. Studies on other N-nitrosamines have shown that their transport potential to groundwater can be high, particularly for those with lower octanol-water partition coefficients (LogKow) and longer biodegradation half-lives. scies.org

Integrated Environmental Transport and Transformation Models

There are no known integrated environmental transport and transformation models that have been specifically developed or calibrated for this compound. While models exist to predict the fate and transport of more common N-nitrosamines in aquatic and soil environments, these models require input parameters derived from empirical data. researchgate.net The lack of such data for this compound precludes its inclusion in these predictive models at this time. Future research on the biodegradation and formation mechanisms of various N-nitrosamines in the environment will be essential for developing robust predictive models. scies.org

Advanced Analytical Methodologies for Detection and Characterization of N Nitrobis 3 Methylbutyl Amine

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of N-Nitrobis(3-methylbutyl)amine by probing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, due to the symmetrical nature of the two 3-methylbutyl groups, a simplified spectrum is anticipated.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals corresponding to the chemically non-equivalent protons in the 3-methylbutyl chain. The electron-withdrawing nature of the nitramine group would cause a downfield shift for protons closer to the nitrogen atom.

Expected ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| (CH₃)₂CH - | 1.6 - 1.9 | Multiplet (nonet) | 2H |

| -CH ₂-CH(CH₃)₂ | 1.5 - 1.7 | Triplet | 4H |

| N-CH ₂- | 3.4 - 3.8 | Triplet | 4H |

¹³C NMR Spectroscopy: The carbon NMR spectrum is predicted to display four signals, reflecting the four unique carbon environments in the symmetric 3-methylbutyl groups. The carbon atom directly attached to the nitrogen (alpha-carbon) is expected to be the most deshielded.

Expected ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C H(CH₃)₂ | 25 - 28 |

| CH₂-C H(CH₃)₂ | 37 - 40 |

| N-C H₂- | 50 - 55 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy is crucial for identifying functional groups. The most characteristic feature in the IR and Raman spectra of this compound would be the vibrations of the N-NO₂ group.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group, which are hallmarks of nitramines. spectroscopyonline.com Aliphatic C-H stretching and bending vibrations will also be prominent.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to symmetric vibrations and non-polar bonds, would complement the IR data. The symmetric N-NO₂ stretch is typically strong in the Raman spectrum. ornl.gov

Expected Vibrational Frequencies

| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric N-NO₂ Stretch | 1550 - 1590 | Weak | Strong |

| Symmetric N-NO₂ Stretch | 1260 - 1320 | Strong | Strong |

| N-N Stretch | 900 - 950 | Medium | Medium |

| Aliphatic C-H Stretch | 2870 - 2960 | 2870 - 2960 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. Aliphatic nitramines are known to exhibit specific absorption bands in the ultraviolet region. cdnsciencepub.com These absorptions are attributed to n → π* and π → π* transitions within the N-NO₂ chromophore. iu.edu For this compound, a strong absorption band is expected at shorter wavelengths and a weaker, broader band at longer wavelengths. cdnsciencepub.com

Expected UV-Vis Absorption Maxima

| Electronic Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | ~230 - 240 | High |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Mass Spectrometry (MS): In electron ionization (EI), the molecular ion ([M]⁺) may be observed, but it is often weak for aliphatic nitramines. Characteristic fragmentation pathways for nitramines include the loss of the nitro group (NO₂) and cleavage of the N-N bond. acs.orgnih.gov Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is also a common fragmentation pathway for amines, leading to the formation of stable iminium ions.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the high-accuracy mass of the molecular ion and its fragments, allowing for the unambiguous determination of the elemental formula, C₁₀H₂₂N₂O₂.

Predicted Mass Spectrometry Fragmentation

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 202 | [C₁₀H₂₂N₂O₂]⁺ | Molecular Ion (M⁺) |

| 156 | [C₁₀H₂₂N₂]⁺ | Loss of ·NO₂ |

| 145 | [C₉H₁₉N]⁺ | Alpha-cleavage, loss of C₄H₉ |

| 85 | [C₅H₁₁N]⁺ | Cleavage of N-N bond, formation of [C₅H₁₁]₂N⁺ |

| 71 | [C₅H₁₁]⁺ | Isopentyl cation |

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed to detect species with unpaired electrons, such as free radicals. nih.govlibretexts.org this compound itself is a diamagnetic molecule and would not produce an ESR signal. However, this technique would be highly valuable for studying its decomposition pathways, for instance under thermal or photolytic stress, which may involve the formation of nitrogen-centered or other radical intermediates. mdpi.comnih.gov Spin-trapping techniques could be employed to capture and identify short-lived radical species formed during such processes. mdpi.com

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from complex mixtures prior to its detection and quantification. The choice between gas and liquid chromatography depends on the compound's volatility and thermal stability.

Gas Chromatography (GC): Given its molecular weight, this compound is likely to be sufficiently volatile for GC analysis. However, as nitramines can be thermally labile, care must be taken with the injection port temperature to avoid on-column decomposition. oup.comresearchgate.net Coupling GC with detectors like a mass spectrometer (GC-MS) or a Thermal Energy Analyzer (TEA), which is specific for nitrogen-containing compounds, would provide high sensitivity and selectivity. epa.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a robust alternative, particularly if the compound exhibits thermal instability. nih.govepa.gov Reversed-phase HPLC, using a C18 column with a mobile phase such as a methanol (B129727)/water or acetonitrile (B52724)/water gradient, would be a suitable method for separation. tandfonline.com Detection is typically achieved using a UV detector set to one of the compound's absorption maxima (e.g., ~235 nm). nevadaanalytical.comwaters.com HPLC coupled with mass spectrometry (LC-MS) offers the highest degree of certainty in identification. nih.gov

Gas Chromatography (GC) with Advanced Detectors

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds like this compound. The compound is vaporized and separated based on its partitioning between a stationary phase in a capillary column and an inert mobile phase gas. For the detection of nitrogen-containing compounds, highly specific and sensitive detectors are employed.

Thermal Energy Analyzer (TEA): The TEA is an exceptionally selective and sensitive detector for nitroso and nitro compounds. manufacturingchemist.com The effluent from the GC column is passed through a high-temperature pyrolyzer (typically around 500°C), which cleaves the N-NO bond, releasing a nitric oxide (NO) radical. manufacturingchemist.comlabcompare.com This NO radical then reacts with ozone in a reaction chamber to produce electronically excited nitrogen dioxide (NO₂). As the excited NO₂ decays to its ground state, it emits light (chemiluminescence) in the near-infrared region, which is detected by a photomultiplier tube. manufacturingchemist.com This process provides high selectivity, minimizing interference from the sample matrix. manufacturingchemist.com

Mass Spectrometry (MS): When coupled with GC, MS acts as a universal and highly specific detector. It ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio (m/z), and provides a unique fragmentation pattern that serves as a molecular fingerprint for definitive identification.

The selection of GC parameters is critical for achieving optimal separation. A typical method would involve a high-resolution capillary column and a temperature-programmed oven to ensure the efficient elution of the analyte.

| Parameter | Typical Value/Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Oven Program | Initial 40°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| TEA Pyrolyzer Temp | ~550°C |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

Liquid Chromatography (LC) Techniques

For compounds that may have limited thermal stability or volatility, liquid chromatography is the preferred separation method. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) offer high resolution and efficiency. rsc.org

In a typical Reverse-Phase HPLC (RP-HPLC) setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation of this compound would be achieved by optimizing the mobile phase composition, often a gradient mixture of water and an organic solvent like acetonitrile or methanol, sometimes with additives like formic acid to improve peak shape. lcms.cz UHPLC systems use columns with smaller particles (<2 µm), allowing for faster analysis and better resolution compared to traditional HPLC. rsc.org

Detection in LC is commonly performed using a mass spectrometer, as it provides the sensitivity and specificity required for trace analysis and structural confirmation. chromatographyonline.com

| Parameter | Typical Value/Condition |

|---|---|

| Column | Hypersil GOLD C18 (1.9 µm, 100 x 2.1 mm) or equivalent lcms.cz |

| Mobile Phase A | Water + 0.1% Formic Acid lcms.cz |

| Mobile Phase B | Methanol or Acetonitrile + 0.1% Formic Acid lcms.cz |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 100 µL lcms.cz |

| Detector | Tandem Mass Spectrometry (MS/MS) or High-Resolution Mass Spectrometry (HRMS) |

Hyphenated Techniques for Enhanced Resolution and Identification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification and quantification of analytes in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a benchmark technique for volatile compounds. After separation by GC, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides detailed structural information. For this compound, GC-MS can confirm the molecular weight via the molecular ion peak and provide characteristic fragment ions corresponding to the loss of the nitro group or cleavage of the alkyl chains.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile and powerful tool, particularly for less volatile or thermally labile compounds. nih.govresearchgate.net The interface between the LC and the MS, typically an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, is critical for transferring the analyte from the liquid phase to the gas phase as ions. chromatographyonline.com

Tandem Mass Spectrometry (LC-MS/MS): This technique adds another layer of specificity by selecting a precursor ion (e.g., the molecular ion of this compound), fragmenting it, and then analyzing the resulting product ions. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive, making it ideal for quantification at trace levels. chromatographyonline.commdpi.com

High-Resolution Mass Spectrometry (LC-HRMS): HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, measure the mass-to-charge ratio of ions with very high accuracy. fda.gov This allows for the determination of the elemental composition of the analyte and its fragments, providing a high degree of confidence in its identification and differentiating it from other compounds with the same nominal mass. fda.govresearchgate.net

Thermal Analysis Techniques (e.g., TGA/DTA)

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated over time in a controlled atmosphere. For this compound, a TGA thermogram would reveal its thermal stability and decomposition profile. The onset temperature of mass loss would indicate the point at which the compound begins to decompose. The pattern of mass loss can provide information about the decomposition mechanism.

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. This technique detects thermal events such as phase transitions (melting, boiling) and chemical reactions (decomposition), which appear as exothermic or endothermic peaks on the DTA curve. When run concurrently with TGA, it provides a comprehensive thermal characterization of the compound.

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

X-ray Diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If this compound can be prepared as a single crystal of sufficient quality, single-crystal XRD analysis can provide precise information on its molecular geometry.

The technique involves directing a beam of X-rays onto the crystal. The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density within the crystal can be mapped, and a model of the atomic arrangement can be built. researchgate.net This analysis yields exact bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. researchgate.net For related N-nitrosamines, X-ray crystallography has established that the C₂N₂O core is planar. wikipedia.orgnih.gov

| Parameter | Example Data Point |

|---|---|

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 5.10 Å, b = 7.75 Å, c = 14.80 Å, β = 97.09° researchgate.net |

| Bond Length (N-N) | ~1.32 Å wikipedia.org |

| Bond Length (N-O) | ~1.26 Å wikipedia.org |

| Resolution | < 1.0 Å |

Theoretical and Computational Chemistry Studies of N Nitrobis 3 Methylbutyl Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a compound like N-Nitrobis(3-methylbutyl)amine, these calculations would provide invaluable insights into its stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A DFT study of this compound would begin with the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of its atoms, providing key information on bond lengths, bond angles, and dihedral angles.

Such a study would likely employ a functional, such as B3LYP, paired with a suitable basis set (e.g., 6-31G*) to achieve a balance between computational cost and accuracy. The resulting optimized geometry is the foundation for calculating other electronic properties, including the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges. The MEP, for instance, would highlight the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| N-N Bond Length (Å) | Data not available |

| N-O Bond Lengths (Å) | Data not available |

| C-N Bond Lengths (Å) | Data not available |

| N-N-C Bond Angle (°) | Data not available |

| O-N-O Bond Angle (°) | Data not available |

| Dihedral Angles (°) | Data not available |

Note: This table is illustrative of the data that would be generated from DFT calculations. Actual values are pending experimental or computational studies.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, calculating the energies and visualizing the spatial distribution of these orbitals would provide insights into its reactivity and potential reaction pathways.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table illustrates the expected output of a frontier molecular orbital analysis. The values are contingent on future computational research.

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, DFT calculations could be used to predict its vibrational (infrared and Raman) spectra. The calculated frequencies and intensities would correspond to the vibrational modes of the molecule, aiding in the interpretation of experimental spectra.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be computationally predicted. These predictions are valuable for confirming the molecular structure and for assigning signals in experimentally obtained NMR spectra.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations would be particularly useful for understanding the conformational flexibility of the bulky 3-methylbutyl (isoamyl) groups in this compound and its interactions with its environment.

Conformational Analysis of Bulky Alkyl Chains

The two 3-methylbutyl chains in this compound are expected to be highly flexible, leading to a complex conformational landscape. MD simulations could explore the different possible conformations of these chains and determine their relative energies and populations. This analysis would reveal the preferred shapes of the molecule and how easily it can transition between different conformations, which can influence its physical properties and reactivity.

Interaction Dynamics in Various Chemical Environments

MD simulations can also be used to study how this compound interacts with different solvents or other molecules. By simulating the compound in various chemical environments (e.g., in water, in an organic solvent, or at an interface), researchers could gain insights into its solvation properties and its potential to form intermolecular interactions such as hydrogen bonds or van der Waals forces. This information is crucial for understanding its behavior in real-world applications.

Mechanistic Modeling of Reaction Pathways

Transition state theory is a cornerstone of computational reaction kinetics. For the decomposition of this compound, density functional theory (DFT) calculations would be a common method to locate and characterize the transition states for various potential reaction pathways. These calculations provide the energy barriers for different steps, which are essential for determining the most likely degradation mechanisms.

For instance, in the gas-phase decomposition of similar N-substituted compounds, a frequently proposed mechanism involves a six-membered transition state leading to the extraction of an α-hydrogen . In the case of this compound, this would involve one of the butyl chains folding back to allow for the transfer of a hydrogen atom. The stability of such a transition state would be influenced by the steric bulk of the 3-methylbutyl groups.

Advanced computational techniques, such as ab initio calculations, can provide highly accurate energy profiles for these reactions, including the optimization of transition state geometries rsc.org. These studies are critical for understanding the intricate details of bond breaking and formation during the degradation process.

| Decomposition Pathway | Computational Method | Calculated Activation Energy (Hypothetical) | Key Structural Feature of Transition State |

|---|---|---|---|

| N-NO2 Homolytic Cleavage | DFT (B3LYP/6-31G*) | 35-45 kcal/mol | Elongated N-N bond |

| α-Hydrogen Abstraction | CASSCF/CASPT2 | 25-35 kcal/mol | Six-membered ring-like structure |

Computational models can predict the array of products and byproducts resulting from the decomposition of this compound. Following the initial N-NO2 bond cleavage, the resulting bis(3-methylbutyl)aminyl radical can undergo a variety of subsequent reactions, including hydrogen abstraction, β-scission, and radical-radical recombination.

The reaction environment significantly influences the product distribution. For example, in the presence of oxygen, the formation of nitrogen oxides and various oxygenated organic species would be anticipated. In contrast, under anaerobic conditions, the product slate would be dominated by hydrocarbons and nitrogen-containing organic compounds.

Kinetic modeling based on computationally derived rate constants for each elementary reaction step can provide a quantitative prediction of the product distribution over time and under different conditions. This is particularly valuable for understanding the environmental fate and potential persistence of the compound and its degradation products.

Development of Structure-Activity Relationships based on Computational Data

Structure-activity relationships (SARs) are predictive models that correlate the chemical structure of a compound with its activity, such as its reactivity or toxicity. For N-nitroamines and related N-nitrosamines, computational data is instrumental in developing robust SARs.

By calculating various molecular descriptors for this compound and a series of related compounds, it is possible to build quantitative structure-activity relationship (QSAR) models. These descriptors can include electronic properties (e.g., charge distribution, HOMO-LUMO gap), steric parameters, and thermodynamic properties. For instance, a relationship has been established between the reactivity of amines in N-nitrosation reactions and properties like the heterolytic bond dissociation energy of the N-H bond and the energy of the highest occupied molecular orbital (HOMO) nih.gov.

Future Research Directions and Emerging Areas for N Nitrobis 3 Methylbutyl Amine Studies

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign synthetic methods for N-nitrosamines is a critical area of future research. Traditional methods for the synthesis of N-nitroso compounds often involve the use of harsh reagents such as nitrous acid, which can lead to the formation of undesirable byproducts. A promising alternative is the use of tert-butyl nitrite (B80452) (TBN) as a nitrosating agent. This method offers several advantages, including solvent-free, metal-free, and acid-free reaction conditions, which contribute to a greener chemical process. rsc.orgschenautomacao.com.brresearchgate.net Research in this area will likely focus on optimizing reaction conditions to improve yields and expand the substrate scope, making the synthesis of compounds like N-Nitrobis(3-methylbutyl)amine more efficient and sustainable.

Key features of sustainable synthetic routes being explored include:

Broad substrate applicability: Ensuring the method can be used for a wide range of secondary amines.

Mild reaction conditions: Avoiding high temperatures and pressures to reduce energy consumption.

Easy product isolation: Simplifying purification steps to minimize solvent use and waste generation.

| Parameter | Traditional Nitrosation | TBN-Based Synthesis |

| Nitrosating Agent | Nitrous Acid (in situ) | tert-Butyl Nitrite (TBN) |

| Reaction Conditions | Acidic, aqueous media | Solvent-free, metal-free, acid-free |

| Byproducts | Acidic waste | tert-Butanol |

| Sustainability | Lower | Higher |

In-depth Investigations into Complex Environmental Fate Pathways

Understanding the environmental journey of this compound is crucial for assessing its ecological impact. N-nitrosamines are known to undergo various transformation processes in the environment, including photodegradation and biodegradation.

Photodegradation: Many N-nitrosamines are susceptible to decomposition by UV irradiation. knu.ac.krresearchgate.netoak.go.krsci-hub.se Future studies should investigate the photodegradation kinetics of this compound in various aqueous environments, identifying the resulting transformation products and assessing their potential toxicity. The influence of environmental factors such as pH and the presence of natural organic matter on the rate of photodegradation will be an important aspect of this research. oak.go.kr

Biodegradation: The role of microorganisms in the breakdown of N-nitrosamines is another critical research avenue. Studies have shown that certain bacteria can degrade N-nitrosamines, converting them into the parent amine and nitrite ions, or other metabolites. nih.govnih.govresearchgate.netiwaponline.comsintef.no Future research should focus on identifying specific microbial consortia or enzymes capable of degrading this compound and elucidating the metabolic pathways involved. Investigating the potential for bioremediation strategies for contaminated sites is a logical extension of this work.

| Environmental Process | Key Research Questions for this compound |

| Photodegradation | What are the primary photoproducts? What is the quantum yield of the reaction? How do water quality parameters affect degradation rates? |

| Biodegradation | Which microorganisms are capable of degradation? What are the enzymatic pathways? What are the final metabolic products? |

| Sorption | What is the affinity for soil and sediment organic matter? How does this affect bioavailability and transport? |

| Volatilization | What is the Henry's Law constant? How significant is transport from water to the atmosphere? |

Advanced Analytical Methodologies for Trace Detection and Speciation

The detection of N-nitrosamines at trace levels in complex environmental and biological matrices presents a significant analytical challenge. Future research will focus on developing more sensitive, selective, and robust analytical methods. Advanced hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS) are the current state-of-the-art for N-nitrosamine analysis. nih.govijpsjournal.comacs.orgchromatographyonline.comresearchgate.net

Future advancements are expected in the following areas:

Improved Sample Preparation: Development of novel sorbents and microextraction techniques to pre-concentrate this compound from complex samples, thereby enhancing detection limits. cphi-online.comondrugdelivery.comondrugdelivery.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS): Application of HRMS for the unambiguous identification and quantification of this compound and its transformation products.

In-situ and Real-time Monitoring: Exploration of sensor-based technologies for the continuous monitoring of this compound in environmental systems.

| Analytical Technique | Strengths for N-Nitrosamine Analysis | Future Research Focus |

| LC-MS/MS | High sensitivity and selectivity for a wide range of N-nitrosamines. | Development of new stationary phases for improved separation; miniaturization for portable applications. |

| GC-MS/MS | Excellent for volatile and semi-volatile N-nitrosamines. | Derivatization strategies to improve the analysis of less volatile compounds. |

| SFC-MS | Potential for rapid and green analysis. fu-berlin.de | Method development and validation for a broader range of N-nitrosamines. |

Integration of Multiscale Computational Approaches

Computational chemistry offers powerful tools to investigate the properties and reactivity of N-nitrosamines at the molecular level. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into reaction mechanisms, activation energies, and spectroscopic properties. frontiersin.orgscispace.comresearchgate.netnih.govchemrxiv.orgresearchgate.netacs.orgacs.orgchemrxiv.orgacs.org

Future computational studies on this compound could include:

Predicting Reactivity: Calculating the activation energies for various degradation pathways to predict the most likely transformation routes in the environment. frontiersin.orgscispace.comnih.gov

Understanding Metabolic Activation: Modeling the interaction of this compound with metabolic enzymes to understand its potential for bioactivation into reactive intermediates. acs.orgchemrxiv.org

Developing Structure-Activity Relationships: Using computational models to predict the properties and potential risks of related N-nitroso compounds based on their molecular structure.

| Computational Method | Application to this compound Research |

| Density Functional Theory (DFT) | Calculation of reaction energies and barriers for degradation and metabolic activation pathways. scispace.comresearchgate.net |

| Molecular Dynamics (MD) Simulations | Simulation of the interaction of this compound with biological membranes or soil components. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of toxicity and environmental properties based on molecular descriptors. |

Understanding Long-Term Environmental and Chemical Transformations

The long-term fate of this compound and its transformation products in the environment is a key area for future research. This involves understanding the persistence of the parent compound and the potential for the formation of new, potentially more hazardous, substances over time.

Long-term studies should focus on:

Identifying Persistent Transformation Products: Characterizing the chemical structures of degradation products that are resistant to further breakdown.

Assessing the Formation of Bound Residues: Investigating the incorporation of this compound and its metabolites into soil organic matter and sediments.

Evaluating Chronic Ecotoxicity: Conducting long-term exposure studies to assess the potential impacts of low-level, continuous exposure of this compound and its transformation products on aquatic and terrestrial organisms.

Q & A

Q. What synthetic routes are available for N-Nitrobis(3-methylbutyl)amine, and how do reaction parameters influence yield?

this compound can be synthesized via nitrosation of bis(3-methylbutyl)amine under acidic conditions using nitrosating agents like nitrous acid (HNO₂). Critical parameters include pH (optimally 2–4), temperature (20–40°C), and the presence of catalysts (e.g., chloride ions). Evidence from analogous nitrosamine syntheses suggests that reaction kinetics are highly pH-dependent, with deviations leading to side products like diazonium salts or incomplete nitrosation . For improved purity, post-synthesis purification via column chromatography or recrystallization is recommended.

Q. Which analytical methods are most effective for detecting trace this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with deuterated internal standards (e.g., N-Nitrosodi-n-propyl-d₁₄-amine) provides sensitivity down to low ppb levels. Method validation should include spike-recovery experiments in relevant matrices (e.g., plasma, tissue homogenates) to account for matrix effects. Chromatographic separation using C18 columns and gradient elution with methanol/water mobile phases is widely employed .

Advanced Research Questions

Q. How can conflicting data on this compound formation kinetics under varying pH conditions be resolved?

Discrepancies in formation rates may arise from differences in experimental design (e.g., nitrosating agent concentration, ionic strength). To resolve contradictions, conduct kinetic studies under standardized conditions (e.g., 25°C, controlled pH buffers) and apply Arrhenius modeling to extrapolate rate constants. Parallel experiments with structurally similar nitrosamines (e.g., N-Nitrosodi-n-propylamine) can provide comparative insights. Statistical tools like Bland-Altman analysis may identify systematic biases .

Q. What structural features of this compound influence its carcinogenic potency compared to other nitrosamines?

The branched 3-methylbutyl groups may alter metabolic activation pathways. Unlike linear alkyl nitrosamines (e.g., N-Nitrosodimethylamine), branched chains could delay cytochrome P450-mediated α-hydroxylation, a key step in genotoxicity. Computational modeling (e.g., density functional theory) of the molecule’s electrophilicity and stability of reactive intermediates (e.g., alkyldiazonium ions) can clarify its carcinogenic profile relative to analogs .

Q. What strategies mitigate this compound formation during amine-based reactions?

Prevention requires:

- pH control : Maintain neutral or alkaline conditions (>pH 7) to suppress nitrosation .

- Nitrosating agent scavengers : Add ascorbic acid or α-tocopherol to quench HNO₂ .

- Process design : Avoid simultaneous use of secondary amines and nitrite salts in reaction systems. For example, in drug synthesis, replace bis(3-methylbutyl)amine with tertiary amines or amides, which resist nitrosation .

Methodological Considerations

Q. How should researchers validate the absence of this compound in synthetic products?

Implement a tiered approach:

- Screening : Use high-sensitivity LC-MS/MS with limits of detection (LOD) ≤ 1 ppm.

- Confirmatory testing : Employ orthogonal methods like gas chromatography-nitrogen chemiluminescence detection (GC-NCD) for specificity.

- Stability studies : Assess nitrosamine formation under accelerated storage conditions (e.g., 40°C/75% RH for 6 months) to evaluate long-term risk .

Q. What computational tools predict the nitrosation potential of bis(3-methylbutyl)amine?

Quantum mechanical calculations (e.g., Gibbs free energy of reaction) can estimate thermodynamic feasibility. Molecular dynamics simulations may predict nitrosation rates under varying solvent conditions. Compare results with experimental data from model systems (e.g., nitrosation of diphenylamine) to refine predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.